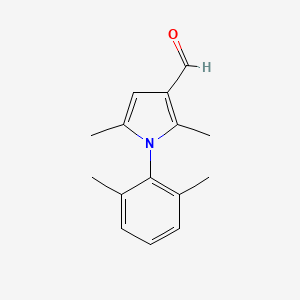

1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic compound featuring a pyrrole core substituted with a 2,6-dimethylphenyl group at the 1-position, methyl groups at the 2- and 5-positions, and a carbaldehyde functional group at the 3-position. The 2,6-dimethylphenyl substituent is a common motif in compounds requiring steric stabilization or targeted binding interactions, as seen in pesticidal acetamides and pharmaceutical precursors .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-6-5-7-11(2)15(10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMILNKQDHUCVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101173998 | |

| Record name | 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35711-42-3 | |

| Record name | 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35711-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with a suitable aldehyde under acidic conditions to form the pyrrole ring. Subsequent steps may include oxidation and alkylation reactions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, such as 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: Pyrrolidine derivatives, such as 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrolidine-3-carbaldehyde.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Catalogs and Agrochemicals

The compound shares structural similarities with nitrogen-containing heterocycles and chloroacetamide derivatives documented in catalogs and pesticidal glossaries. Key comparisons include:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Differences :

- The target compound’s pyrrole ring provides distinct electronic properties compared to piperazine/piperidine (saturated N-heterocycles) or acetamide backbones. The carbaldehyde group enhances reactivity, making it suitable for condensation reactions (e.g., Schiff base formation) .

- Piperazine/piperidine derivatives (e.g., 1-(2,5-Dimethylphenyl)piperazine) are often utilized as ligands or pharmaceutical intermediates due to their basicity and conformational flexibility .

This motif is also prevalent in herbicidal acetamides like thenylchlor, where it enhances target-site specificity . The chloro and thienyl-methoxy groups in thenylchlor confer herbicidal activity, whereas the carbaldehyde in the target compound may prioritize synthetic utility over bioactivity .

Physical Properties :

Research Findings and Implications

- Synthetic Applications : The carbaldehyde group in the target compound positions it as a precursor for synthesizing imines, hydrazones, or heterocyclic derivatives, analogous to how piperazine/piperidine compounds serve as building blocks in drug discovery .

- Crystallography : Structural analysis of such compounds often employs software like SHELX for refinement, highlighting the importance of computational tools in elucidating steric and electronic configurations .

Biological Activity

1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed examination of various studies, case reports, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H15N

- Molecular Weight : 201.27 g/mol

- SMILES Notation : CC1=CC(C=O)=C(N1C2=CC=CC=C2)C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including antibacterial, antifungal, and anticancer properties. Below are summarized findings from various studies.

Antibacterial and Antifungal Activity

A study focusing on pyrrole derivatives highlighted that certain synthesized compounds showed significant antibacterial and antifungal activities. The mechanism of action appears to involve the inhibition of key enzymes in bacterial metabolism:

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| Compound A | DHFR | 75% |

| Compound B | Enoyl ACP reductase | 68% |

These results suggest that modifications in the pyrrole structure can enhance biological activity against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. A notable study tested a series of pyrrole derivatives against several cancer cell lines:

| Cell Line | Compound Tested | Growth Inhibition (%) |

|---|---|---|

| MDA-MB-435 (Melanoma) | 8f | 62.46% |

| MDA-MB-468 (Breast) | 8f | 40.24% |

The compound demonstrated promising antiproliferative activity, particularly against melanoma and breast cancer cell lines .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : Compounds similar to this compound inhibit enzymes like dihydrofolate reductase (DHFR) and enoyl acyl carrier protein reductase.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with active sites of target enzymes, suggesting a strong potential for therapeutic application .

Case Studies

Several case studies have documented the effects of this compound in various biological assays:

- In vitro Study on Cancer Cell Lines : The compound was tested on multiple cancer cell lines including lung, colon, and prostate cancers. Results indicated significant growth inhibition at concentrations as low as 10 µM.

- Antibacterial Efficacy : A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics.

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can intermediates be characterized?

- Methodology : Acylation of pyrrole precursors is a common strategy. For example, react 2,5-dimethylpyrrole with 2,6-dimethylbenzoyl chloride under Friedel-Crafts conditions using AlCl₃ as a catalyst. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify intermediates via column chromatography and confirm structures using (e.g., δ 2.22 ppm for methyl groups, δ 9.8–10.2 ppm for aldehyde protons) and LC-MS (expected [M+H]⁺ ~268.3 g/mol) .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodology : Employ orthogonal analytical techniques:

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- NMR : Confirm substituent positions via coupling patterns (e.g., para-substituted aryl protons at δ 6.8–7.2 ppm).

- X-ray crystallography (if crystalline): Resolve ambiguities in regiochemistry, as demonstrated in related pyrrole-carbaldehyde derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow GHS guidelines (UN Rev. 8): Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in amber glass under inert gas (Ar/N₂) to prevent aldehyde oxidation. Refer to SDS for emergency measures (e.g., eye irrigation with saline for exposure) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve acylation efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

- Temperature control : Optimize between 80–120°C to balance reaction rate and byproduct formation .

Q. How to resolve contradictions in spectral data (e.g., unexpected splitting patterns)?

- Methodology :

- Deuterated solvent studies : Use DMSO-d₆ to identify solvent interactions or tautomerization.

- DFT calculations : Model electronic environments to predict chemical shifts and compare with experimental data.

- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of aryl groups) .

Q. What strategies are effective for derivatizing the aldehyde group for biological activity studies?

- Methodology :

- Schiff base formation : React with primary amines (e.g., aniline) in ethanol under reflux to form imines.

- Reductive amination : Use NaBH₃CN to stabilize amine-aldehyde adducts.

- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .

Q. How to assess the compound’s potential as a pharmacophore in drug discovery?

- Methodology :

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- SAR studies : Synthesize analogs (e.g., halogenated aryl groups) and compare bioactivity (e.g., IC₅₀ in cancer cell lines).

- ADMET prediction : Use SwissADME to evaluate lipophilicity (LogP) and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.